molecular formula C13H17NO4 B1335439 2-(Boc-aminomethyl)benzoic acid CAS No. 669713-61-5

2-(Boc-aminomethyl)benzoic acid

Cat. No.: B1335439
CAS No.: 669713-61-5
M. Wt: 251.28 g/mol
InChI Key: GWVKDNNYKKKOHC-UHFFFAOYSA-N
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Description

2-(Boc-aminomethyl)benzoic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

As a Building Block for Peptidomimetics and Combinatorial Chemistry

2-(Boc-aminomethyl)benzoic acid has shown promise as a building block for the synthesis of peptidomimetics. Its efficiency in synthesizing novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, is significant. This particular amino acid, due to its distinct functionalities, can be selectively protected and used in peptide bond formation without the need for protecting the arylamino group, as demonstrated in the synthesis of various pseudopeptides (Pascal et al., 2000).

In the Synthesis of Orthogonally Protected Aromatic Diamine

This compound plays a critical role in the synthesis of orthogonally protected aromatic diamines, such as 3-(N-Boc-aminomethyl)-5-(N-Fmoc-aminomethyl)benzoic acid. The uniqueness of this synthesis lies in the sequential introduction of orthogonal protecting groups, enabling the creation of complex tweezer receptors with unsymmetrically substituted side arms. This process enhances structural and functional diversity compared to symmetric tweezers (Kuchelmeister & Schmuck, 2009).

In the Synthesis of Novel Synthetic Oligomers

The compound is used in creating new classes of synthetic oligomers, featuring conformationally constrained amino acid residues like 2-aminomethyl benzoic acid and proline. These oligomers, which include motifs like γ/α 2-Amb-Pro, can be assembled using solution-phase Boc strategy, expanding the structural repertoire of β/α Ant-Pro motif oligomers (Ramesh et al., 2012).

As a Scaffold in Chemical Libraries

It serves as a scaffold for creating diversity and as a linker for simplifying screening in chemical libraries. The compound's use in developing unnatural diamino acid derivatives is notable, allowing for controlled assembly and disassembly of bolaform superamphiphiles in water. This application is crucial in the field of controlled and targetable drug delivery (Pascal et al., 2003).

In Electrochemical Applications

This compound has been utilized in the modification of boron-doped diamond electrodes for the electrochemical determination of trace levels of metals like Cd(II) in water samples. This application highlights its potential in environmental monitoring and water quality assessment (Innuphat & Chooto, 2017).

Safety and Hazards

The safety data sheet for a similar compound, 3-(BOC-Aminomethyl)benzoic acid, indicates that it may form combustible dust concentrations in air. It causes skin irritation and serious eye damage. It also causes damage to organs through prolonged or repeated exposure .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Boc-aminomethyl)benzoic acid involves the protection of the amine group with a Boc group, followed by the reaction of the protected amine with 2-bromoacetic acid to form the desired product.", "Starting Materials": [ "2-aminomethylbenzoic acid", "Boc anhydride", "DMF", "triethylamine", "2-bromoacetic acid", "DIPEA", "DCM", "NaHCO3", "NaCl", "Na2SO4", "HCl", "NaOH" ], "Reaction": [ "Dissolve 2-aminomethylbenzoic acid in DMF and add triethylamine.", "Slowly add Boc anhydride to the reaction mixture and stir for several hours at room temperature.", "Add DCM to the reaction mixture and wash with NaHCO3 and NaCl.", "Dry the organic layer with Na2SO4 and evaporate the solvent to obtain the Boc-protected amine.", "Dissolve the Boc-protected amine in DMF and add DIPEA.", "Slowly add 2-bromoacetic acid to the reaction mixture and stir for several hours at room temperature.", "Add DCM to the reaction mixture and wash with NaHCO3 and NaCl.", "Dry the organic layer with Na2SO4 and evaporate the solvent to obtain the desired product.", "Purify the product by recrystallization from a suitable solvent.", "Deprotect the Boc group with HCl in dioxane.", "Adjust the pH of the reaction mixture with NaOH and extract the product with DCM.", "Wash the organic layer with water and dry with Na2SO4.", "Evaporate the solvent to obtain the final product, 2-(Boc-aminomethyl)benzoic acid." ] }

CAS No.

669713-61-5

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)10(14)8-6-4-5-7-9(8)11(15)16/h4-7,10H,14H2,1-3H3,(H,15,16)

InChI Key

GWVKDNNYKKKOHC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1C(=O)O)N

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-((tert-butoxycarbonyl)aminomethyl)benzoate (600 mg, 1.99 mmol, 1 eq) was dissolved in 5 mL of THF at 25° C. 1 N NaOH (5.96 mL, 5.96 mmol, 3 eq) was added and the reaction stirred for 20 hours. After this time, 1.0 N HCl (5.86 mL) was added and the product was extracted 3 times with chloroform. The organic extracts were combined, dried over sodium sulfate and stripped to give 2-((tert-butoxycarbonyl)aminomethyl)benzoic acid (560 mg, 98% yield). MS (M+H—BOC)+ found: 152.3.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5.96 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.86 mL
Type
reactant
Reaction Step Three
Name
2-((tert-butoxycarbonyl)aminomethyl)benzoic acid
Yield
98%

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